N,N-Dimethyl-1-(3-pyrazolyl)methanamine

Description

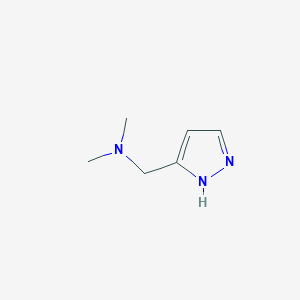

N,N-Dimethyl-1-(3-pyrazolyl)methanamine is a tertiary amine compound featuring a pyrazole ring linked to a dimethylaminoethyl group. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and catalysis. The dimethylamine group enhances solubility and modulates bioactivity through hydrogen bonding and lipophilicity adjustments .

Properties

IUPAC Name |

N,N-dimethyl-1-(1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9(2)5-6-3-4-7-8-6/h3-4H,5H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKOZMHYQAXSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282372 | |

| Record name | N,N-Dimethyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37599-60-3 | |

| Record name | N,N-Dimethyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37599-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-1-(3-pyrazolyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3-pyrazolecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(3-pyrazolyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as halides, thiols, or amines; in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(3-pyrazolyl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(3-pyrazolyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

N,N-Dimethyl-1-(3-pyrazolyl)methanamine, a compound characterized by its pyrazole moiety, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

This compound is synthesized through various methods involving the reaction of pyrazole derivatives with appropriate amines. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| 1H-NMR | Signals at 2.18 ppm (methyl), 6.42 ppm (pyrazole) |

| 13C-NMR | Peaks corresponding to carbon framework of pyrazole |

| FT-IR | Characteristic absorption bands for NH and C=O groups |

| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight |

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic properties. Its inhibitory effects on key enzymes involved in carbohydrate metabolism have been evaluated:

- α-Glucosidase Inhibition : The compound showed an IC50 value of 75.62 ± 0.56 µM, indicating potent inhibition compared to Acarbose (IC50 = 72.58 ± 0.68 µM).

- α-Amylase Inhibition : Similar inhibition was noted with an IC50 of 119.3 ± 0.75 µM.

These results suggest that this compound may serve as a valuable agent in managing postprandial hyperglycemia.

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays:

- DPPH Scavenging Activity : Demonstrated significant radical scavenging ability.

- ABTS Assay : Showed effective inhibition of ABTS radicals.

These findings indicate that the compound may possess protective effects against oxidative stress-related diseases.

Xanthine Oxidase Inhibition

The compound was evaluated for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production:

- IC50 Value : The compound exhibited an IC50 of 24.32 ± 0.78 µM, demonstrating strong inhibitory potential.

Case Studies and Research Findings

A review of literature indicates that pyrazole derivatives, including this compound, have been linked to various pharmacological activities:

- Anti-inflammatory Properties : Pyrazole derivatives have shown promise as non-ulcerogenic anti-inflammatory agents.

- Antimicrobial Activity : Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.

- Neuroprotective Effects : Some studies indicate that pyrazole derivatives may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.